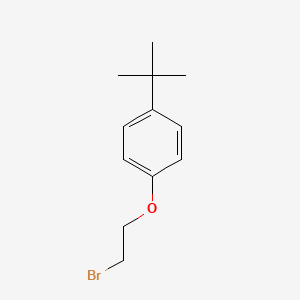

1-(2-Bromoethoxy)-4-tert-butylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

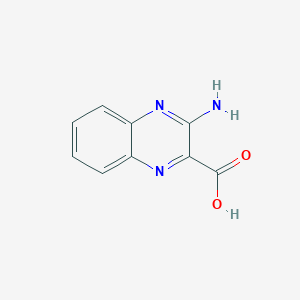

説明

“1-(2-Bromoethoxy)-2-bromobenzene” is a laboratory chemical . It’s also known as "2-Bromophenoxyethylbromide" .

Molecular Structure Analysis

The molecular formula for “1-(2-Bromoethoxy)-2-bromobenzene” is C8H8Br2O . The InChI is 1S/C8H8Br2O/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2 . The molecular weight is 279.96 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Bromoethoxy)-2-bromobenzene” include a molecular weight of 279.96 g/mol . The compound is considered hazardous .

科学的研究の応用

Synthesis and Chemical Reactions

1-(2-Bromoethoxy)-4-tert-butylbenzene and its derivatives are used in various synthesis processes. For instance, the compound has been utilized in the preparation of arylphosphines, demonstrating its versatility in organic synthesis (Komen & Bickelhaupt, 1996).

The compound's reactivity with different reagents like n-BuLi or t-BuLi, often in various solvent systems, is a subject of study. These reactions can significantly vary with changes in solvent composition, indicating the compound's utility in understanding solvent effects on chemical reactions (Bailey, Luderer & Jordan, 2006).

Material Science and Polymer Chemistry

In material science, derivatives of 1-(2-Bromoethoxy)-4-tert-butylbenzene have been utilized in synthesizing polyamides with flexible main-chain ether linkages. These polyamides exhibit useful levels of thermal stability and are noncrystalline, highlighting the compound's role in developing new materials (Hsiao, Yang & Chen, 2000).

The synthesis of novel polyimides using compounds derived from 1-(2-Bromoethoxy)-4-tert-butylbenzene has been reported. These polyimides show high glass transition temperatures and low moisture absorption, indicating potential applications in high-performance materials (Chern & Tsai, 2008).

Organic Chemistry and Catalysis

Research in organic chemistry includes the study of its reactivity in aromatic chlorination, providing insights into the mechanistic pathways of electrophilic and anodic chlorination of aromatic compounds (Appelbaum et al., 2001).

The compound's derivatives have been used in catalysis, such as in the Mizoroki-Heck reaction. This demonstrates the compound's significance in catalytic processes and the synthesis of complex molecules (Yamamoto et al., 2008).

Safety and Hazards

特性

IUPAC Name |

1-(2-bromoethoxy)-4-tert-butylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKSVLFLNLWAFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364626 |

Source

|

| Record name | 1-(2-Bromoethoxy)-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethoxy)-4-tert-butylbenzene | |

CAS RN |

5952-59-0 |

Source

|

| Record name | 1-(2-Bromoethoxy)-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-phenoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270927.png)

![2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270932.png)